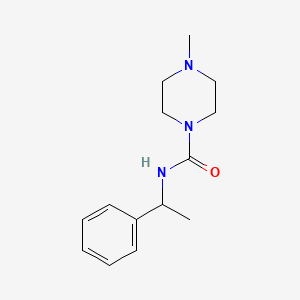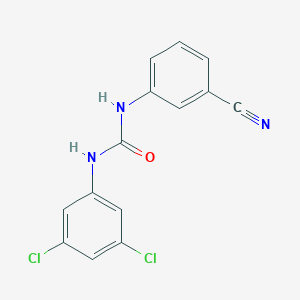![molecular formula C18H21FN4O B6636497 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide, commonly known as FPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various disorders. FPA is a derivative of piperazine, which is a heterocyclic organic compound that has been extensively used in medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of FPA is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a dopamine D2 receptor antagonist. The serotonin 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, while the dopamine D2 receptor is involved in the regulation of motor function and reward. By modulating the activity of these receptors, FPA may exert its therapeutic effects.
Biochemical and Physiological Effects:
FPA has been shown to increase the levels of serotonin and dopamine in certain brain regions, which suggests that it may modulate the activity of these neurotransmitters. FPA has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. These effects may underlie the anxiolytic, antidepressant, and antipsychotic effects of FPA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FPA in lab experiments is its high selectivity for the serotonin 5-HT1A receptor and dopamine D2 receptor. This allows researchers to investigate the specific effects of FPA on these receptors without interference from other receptors. However, one of the limitations of using FPA is its relatively low potency compared to other drugs that target the same receptors. This may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions that could be pursued in the study of FPA. One direction is to investigate its potential applications in the treatment of other disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to investigate its potential as a cognitive enhancer, as studies have shown that FPA may improve cognitive function in animal models. Additionally, further studies could be conducted to elucidate the exact mechanism of action of FPA and to develop more potent derivatives of FPA with improved therapeutic properties.
In conclusion, FPA is a promising chemical compound that has potential applications in the treatment of various disorders. Its unique pharmacological profile and selectivity for specific receptors make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to develop more potent derivatives with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of FPA involves the reaction between 2-fluorobenzaldehyde and piperazine in the presence of acetic acid, followed by the reaction of the resulting intermediate with pyridine-3-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
FPA has been investigated for its potential applications in the treatment of various disorders such as anxiety, depression, and schizophrenia. Studies have shown that FPA has anxiolytic and antidepressant effects in animal models, which suggest that it may have therapeutic potential in the treatment of anxiety and depression. FPA has also been shown to have antipsychotic effects in animal models of schizophrenia, which suggest that it may have potential as a novel antipsychotic agent.
Propriétés
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c19-16-5-1-2-6-17(16)23-10-8-22(9-11-23)14-18(24)21-13-15-4-3-7-20-12-15/h1-7,12H,8-11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVFKQWNSWKGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CN=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)
![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)

![1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6636443.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6636448.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636464.png)
![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)